(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
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Overview
Description
(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is an organic compound belonging to the class of heterocyclic compounds. It features a hexahydropyrrolo-pyrazinone core, which is a six-membered ring fused with a five-membered ring containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one often involves cyclization reactions. One common method starts with the precursor compounds featuring the required ring structures, followed by a sequence of reduction and cyclization steps under controlled temperature and pressure conditions.
Industrial Production Methods
For large-scale industrial production, efficient synthetic routes are optimized to ensure high yield and purity. This typically involves the use of automated synthesis machines and controlled environments to maintain the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, transforming it into various derivatives with different functional groups.
Reduction: : Reduction reactions can modify the compound’s functional groups, leading to derivatives with increased hydrogen content.
Substitution: : In these reactions, one group in the compound can be replaced by another, leading to a wide variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminium hydride.
Substitution: : Various halogenating agents and nucleophiles can be used.
Major Products
The major products depend on the specific reaction and conditions employed. Oxidation often leads to ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions produce derivatives with diverse functional groups.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of novel materials and catalysts.
Biology
Medicine
In medicinal chemistry, (7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives are investigated for their potential therapeutic effects. They are studied as potential candidates for drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the production of polymers, resins, and other specialty chemicals.
Mechanism of Action
(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one exerts its effects through specific interactions with molecular targets. It may act as an enzyme inhibitor by binding to the active sites of enzymes, thus blocking their activity. The pathways involved often include signaling cascades in biological systems, leading to desired therapeutic effects or biochemical changes.
Comparison with Similar Compounds
Compared to similar compounds such as other hexahydropyrrolo-pyrazinones, (7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity.
List of Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazin-6-one
Hexahydropyrrolo[1,2-a]pyrazin-7-one
7-Methylhexahydropyrrolo[1,2-a]pyrazin-6-one
8a-Methylhexahydropyrrolo[1,2-a]pyrazin-6-one
Hopefully, this covers everything you need to know about this compound! If there’s anything more specific or another compound you want to explore, let me know.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(7R,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C8H14N2O/c1-6-4-7-5-9-2-3-10(7)8(6)11/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
GYPHSWIBRWFRCS-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CNCCN2C1=O |
Canonical SMILES |
CC1CC2CNCCN2C1=O |
Origin of Product |
United States |
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